1,1-Bis(2-methylpropoxy)propane
Description
Properties
CAS No. |
13002-11-4 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-methyl-1-[1-(2-methylpropoxy)propoxy]propane |
InChI |
InChI=1S/C11H24O2/c1-6-11(12-7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
USYFLBOYMYXIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Mechanistic Investigations into the Formation and Reactivity of 1,1 Bis 2 Methylpropoxy Propane
Kinetic Studies of Acetal (B89532) Formation and Hydrolysis
The formation of 1,1-bis(2-methylpropoxy)propane from propanal and isobutanol, and its subsequent hydrolysis, are reversible reactions catalyzed by acid. The kinetics of these processes are governed by the stability of intermediates and the steric and electronic properties of the reactants.
The acid-catalyzed formation of this compound from propanal and two equivalents of 2-methyl-1-propanol (B41256) (isobutanol) proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of propanal, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one molecule of isobutanol to form a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal.
The rates of acetal formation are profoundly influenced by the structural characteristics of both the aldehyde and the alcohol.
Electronic Effects: The reactivity of the aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Electron-donating groups attached to the carbonyl group decrease its electrophilicity and thus slow down the initial nucleophilic attack by the alcohol. Propanal, with a simple ethyl group, is a relatively reactive aliphatic aldehyde.
Steric Effects: Steric hindrance plays a significant role in acetal formation. numberanalytics.com Bulky substituents on either the aldehyde or the alcohol can impede the approach of the nucleophile, slowing the reaction. In the formation of this compound, the alcohol, isobutanol, is a primary alcohol, but it possesses branching at the beta-position. This branching creates more steric bulk compared to a linear alcohol like 1-propanol, which can lead to a slower reaction rate. Ketones are generally less reactive than aldehydes in acetal formation due to both steric hindrance from the two alkyl groups and the electron-donating nature of these groups, which reduces the electrophilicity of the carbonyl carbon. khanacademy.org
| Aldehyde/Ketone | Alcohol | Relative Rate of Acetal Formation | Primary Factors |
| Formaldehyde (B43269) | Methanol | Very Fast | Low steric hindrance, high electrophilicity |
| Propanal | Isobutanol | Moderate | Moderate steric hindrance from isobutanol |
| Propanal | 1-Propanol | Faster than with Isobutanol | Less steric hindrance from linear alcohol |
| Acetone (B3395972) (a ketone) | Isobutanol | Slow | Increased steric hindrance and lower electrophilicity of ketone |
| Benzaldehyde (B42025) | Methanol | Slow | Electronic delocalization reduces electrophilicity |
This table presents a qualitative comparison of reaction rates based on established principles of steric and electronic effects in acetal formation.
Detailed Hydrolytic Cleavage Mechanisms of this compound
The cleavage of the acetal linkage in this compound to regenerate propanal and isobutanol is typically achieved under acidic conditions, although alternative methods exist.
The acid-catalyzed hydrolysis of this compound is the microscopic reverse of its formation. The process begins with the protonation of one of the ether oxygens. This is followed by the cleavage of a carbon-oxygen bond to release one molecule of isobutanol and form a resonance-stabilized oxonium ion. This step is generally considered the rate-determining step of the hydrolysis reaction. nih.gov A water molecule then acts as a nucleophile, attacking the oxonium ion to form a protonated hemiacetal. Loss of a proton yields the neutral hemiacetal.
The subsequent steps involve the protonation of the remaining isobutoxy group, followed by its departure as a second molecule of isobutanol, leading to the formation of protonated propanal. Finally, deprotonation yields propanal and regenerates the acid catalyst. The stability of the intermediate carbocation significantly influences the rate of hydrolysis; acetals that can form more stable carbocations will hydrolyze more rapidly. nih.govresearchgate.net
Transacetalization is a process where an acetal reacts with an alcohol or a carbonyl compound in the presence of an acid catalyst to form a new acetal. This can be used as a method for deprotection. When this compound is treated with a large excess of acetone and a catalytic amount of acid, the equilibrium can be driven towards the formation of propanal and the corresponding ketal of acetone, 2,2-diisobutoxypropane. organic-chemistry.org
While acid catalysis is the classical method for acetal cleavage, several methodologies have been developed to perform this transformation under neutral or mild conditions, which is particularly useful for substrates sensitive to strong acids. organic-chemistry.org
One approach involves the use of β-cyclodextrin in water, which can facilitate the hydrolysis of certain acetals under neutral conditions. acs.orgnih.gov Other methods employ Lewis acids or other reagents that can activate the acetal linkage without requiring a strong Brønsted acid. For instance, indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone and water provides an efficient catalytic system for deprotection. organic-chemistry.org Cerium(III) triflate in wet nitromethane (B149229) has also been shown to be effective. organic-chemistry.org Another mild method utilizes a catalytic amount of iodine in acetone. organic-chemistry.org More recently, electrochemical methods have been developed for the deprotection of acetals under neutral conditions, where lithium perchlorate (B79767) can act as both the electrolyte and the oxygen source for the resulting carbonyl. rsc.org
| Method | Reagents/Conditions | Substrate Scope |
| Biomimetic Hydrolysis | β-Cyclodextrin, water, heat | Primarily aromatic acetals, less effective for aliphatic acetals acs.orgnih.gov |
| Lewis Acid Catalysis | Indium(III) trifluoromethanesulfonate, acetone, room temp. | Broad, includes various acetals and ketals organic-chemistry.org |
| Lewis Acid Catalysis | Cerium(III) triflate, wet nitromethane, room temp. | Chemoselective cleavage of acetals and ketals organic-chemistry.org |
| Halogen Catalysis | Iodine (catalytic), acetone | Mild and efficient for many acetals and ketals organic-chemistry.org |
| Electrochemical Cleavage | Lithium perchlorate, 1,3,5-trioxane, electrolysis | Aromatic and aliphatic cyclic acetals and ketals rsc.org |
This table summarizes various reported methods for acetal cleavage under neutral or mild conditions.
Exploration of Competing Reaction Pathways during Acetal Synthesis
The formation of this compound from propanal and 2-methyl-1-propanol (isobutanol) is typically an acid-catalyzed process. The primary reaction involves the protonation of the propanal carbonyl group, which enhances its electrophilicity. This is followed by the nucleophilic attack of two molecules of isobutanol in a stepwise fashion, with the intermediate formation of a hemiacetal. wikipedia.orgkhanacademy.org However, under the reaction conditions, several competing pathways can emerge, leading to the formation of undesired byproducts.
Minimization of Esterification and Transesterification Side Reactions
Esterification presents a potential side reaction during the synthesis of this compound. Although the primary reactants are an aldehyde and an alcohol, the aldehyde (propanal) can be oxidized to its corresponding carboxylic acid (propanoic acid) if oxidizing agents are present or if the aldehyde itself disproportionates. This carboxylic acid can then undergo an acid-catalyzed Fischer esterification with the isobutanol present in the reaction mixture to form isobutyl propanoate. masterorganicchemistry.comyoutube.com
Key factors influencing esterification:
Presence of Oxidants: The purity of the starting propanal is critical. The presence of contaminating propanoic acid or oxidizing agents can significantly increase the likelihood of ester formation.
Reaction Temperature: Higher temperatures can promote the oxidation of the aldehyde, thereby increasing the concentration of the carboxylic acid precursor for esterification.
Acid Catalyst: While necessary for acetal formation, the acid catalyst also promotes esterification. youtube.com
Transesterification is another possible, though less common, side reaction in this specific synthesis. If an ester is present as an impurity, the isobutanol can displace the alcohol group of that ester under acidic conditions. quora.com
To minimize these side reactions, several strategies can be employed:
Use of Pure Reactants: Ensuring the propanal is free from propanoic acid is paramount.
Control of Reaction Conditions: Maintaining the lowest effective temperature can help prevent the oxidation of propanal.
Azeotropic Removal of Water: The formation of both acetals and esters produces water. wikipedia.orgmasterorganicchemistry.com Continuous removal of water using a Dean-Stark apparatus drives the equilibrium towards the product side for both reactions. However, by carefully controlling the stoichiometry and minimizing the potential for aldehyde oxidation, the acetal formation can be favored.
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Acetal Formation | Esterification Side-Reaction |
| Reactant Purity | High purity of propanal favors acetal formation. | Presence of propanoic acid impurity promotes ester formation. |
| Temperature | Moderate temperatures are sufficient. | High temperatures can increase aldehyde oxidation to carboxylic acid. |
| Catalyst | Acid catalyst is required. | Acid catalyst also promotes esterification. |
| Water Removal | Drives equilibrium towards acetal product. | Also drives equilibrium towards ester product if carboxylic acid is present. |
Suppression of Aldol (B89426) Condensation and Other Side Reactions
A more significant competing reaction in the synthesis of this compound is the aldol condensation of propanal. pressbooks.pub Propanal possesses alpha-hydrogens, which are acidic and can be removed by a base, or in the case of acid catalysis, can lead to enol formation. The enol or enolate can then act as a nucleophile and attack another molecule of propanal. libretexts.org
The acid-catalyzed aldol reaction of propanal proceeds through its enol form. The enol then attacks a protonated propanal molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate under the acidic and often heated conditions to form an α,β-unsaturated aldehyde, primarily 2-methyl-2-pentenal. acs.org This unsaturated aldehyde can also react with isobutanol to form the corresponding acetal, leading to a complex mixture of products.
Strategies to suppress aldol condensation:
Control of Reactant Addition: Slowly adding the propanal to an excess of isobutanol and the acid catalyst can help to keep the concentration of the aldehyde low at any given time, thus minimizing its self-condensation.
Temperature Control: Aldol condensations are often favored by higher temperatures. libretexts.org Conducting the reaction at a lower temperature can help to suppress this side reaction.
Choice of Catalyst: While strong acids are effective for acetal formation, they can also promote aldol condensation. The use of milder acid catalysts or solid acid catalysts can sometimes provide better selectivity.
Table 2: Key Side Reactions in the Synthesis of this compound
| Side Reaction | Reactants | Key Product(s) | Conditions Favoring Reaction |
| Aldol Condensation | Propanal + Propanal | 2-Methyl-2-pentenal | High propanal concentration, elevated temperatures. pressbooks.pubacs.org |
| Esterification | Propanoic Acid + Isobutanol | Isobutyl propanoate | Presence of propanoic acid impurity, high temperatures. masterorganicchemistry.com |
Mechanisms of Functional Group Transformations Involving Ether Linkages within this compound
The ether linkages within the acetal functional group of this compound define its characteristic reactivity. Acetals are stable under neutral or basic conditions, which is why they are excellent protecting groups for aldehydes and ketones. libretexts.org However, in the presence of acid, the ether linkages become susceptible to cleavage.
The hydrolysis of this compound back to propanal and isobutanol is the reverse of its formation. The mechanism involves protonation of one of the ether oxygens, turning the isobutoxy group into a good leaving group (isobutanol). The departure of isobutanol results in the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, and subsequent deprotonation yields the hemiacetal. Further protonation of the remaining isobutoxy group and its departure as isobutanol, followed by deprotonation of the hydroxyl group, regenerates the propanal. wikipedia.org
Beyond simple hydrolysis, the ether linkages can participate in other transformations. For instance, in the presence of a different alcohol and an acid catalyst, transacetalization can occur, leading to an exchange of the isobutoxy groups.
Acetals are generally stable to many reagents, including hydrides and organometallics, which is a key aspect of their utility as protecting groups. libretexts.org They are also relatively unreactive towards many oxidizing and reducing agents that would typically react with aldehydes or alcohols.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 1,1 Bis 2 Methylpropoxy Propane
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for the study of 1,1-Bis(2-methylpropoxy)propane and its related reaction mixtures.
Applications in Monitoring Acetalization Progress and Product Distribution
The synthesis of this compound typically involves the acid-catalyzed reaction of propanal with 2-methyl-1-propanol (B41256) (isobutanol). GC-MS is an invaluable tool for monitoring the progress of this acetalization reaction. By taking aliquots of the reaction mixture at various time intervals, the relative concentrations of the starting materials (propanal and 2-methyl-1-propanol), the intermediate hemiacetal, the final acetal (B89532) product, and any side products can be determined. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize the yield of the desired product.
The product distribution can be quantified by analyzing the peak areas in the gas chromatogram. For example, the conversion of propanal can be tracked by the decrease in its corresponding peak area, while the formation of this compound is observed by the increase in the area of its respective peak.
Table 1: Illustrative GC-MS Data for Monitoring the Acetalization of Propanal with 2-Methyl-1-propanol
| Retention Time (min) | Compound | Relative Peak Area (%) at t=1h | Relative Peak Area (%) at t=4h |
| 2.5 | Propanal | 45 | 5 |
| 3.1 | 2-Methyl-1-propanol | 30 | 10 |
| 5.8 | Hemiacetal Intermediate | 15 | 2 |
| 8.2 | This compound | 10 | 83 |
Note: This data is illustrative and serves to demonstrate the application of GC-MS in reaction monitoring.
High-Resolution GC-MS for Characterization of Complex Reaction Components
In addition to monitoring the main reaction components, high-resolution GC-MS (HRGC-MS) can be employed for the detailed characterization of complex reaction mixtures. The high mass accuracy of HRGC-MS allows for the determination of the elemental composition of unknown peaks, which is crucial for identifying minor byproducts and impurities. For instance, side reactions such as the self-condensation of propanal (an aldol (B89426) condensation) can lead to the formation of various impurities. HRGC-MS can differentiate between these byproducts and the main product, even if they have similar retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure of this compound.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Determination
While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the protons on adjacent carbons, for example, between the methine proton of the propane (B168953) backbone and the methylene (B1212753) protons of the isobutoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across heteroatoms, such as the ether linkages in this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1 (CH) | ~4.4 | ~103 | C2, C3, C1' |
| C2 (CH₂) | ~1.5 | ~25 | C1, C3 |
| C3 (CH₃) | ~0.9 | ~12 | C1, C2 |
| C1' (OCH₂) | ~3.2 | ~76 | C1, C2', C3' |
| C2' (CH) | ~1.8 | ~29 | C1', C3' |
| C3' (CH₃) | ~0.9 | ~19 | C1', C2' |
Note: These chemical shift values are predictions based on the analysis of similar acetal structures and may vary depending on the solvent and experimental conditions.
Conformational Analysis of this compound via NMR
The flexible acyclic structure of this compound allows for rotation around its single bonds, leading to various possible conformations. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) data and temperature-dependent studies of coupling constants, can provide insights into the preferred conformations of the molecule in solution. By understanding the spatial proximity of different protons, the most stable rotamers can be inferred.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used as a rapid method for purity assessment.
IR and Raman spectroscopy are complementary techniques. The key functional groups in this compound, namely the C-O ether linkages and the C-H bonds of the alkyl groups, give rise to characteristic vibrational bands. The presence and sharpness of these bands can confirm the identity of the compound, while the absence of bands corresponding to potential impurities (e.g., a broad O-H stretch from unreacted alcohol or a C=O stretch from unreacted aldehyde) can indicate a high degree of purity. These techniques are valuable for quality control in the production of this compound.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretch (alkane) | 2960-2850 (strong) | 2960-2850 (strong) |
| C-O stretch (ether) | 1150-1085 (strong) | 1150-1085 (weak) |
| C-H bend (alkane) | 1470-1450 (variable) | 1470-1450 (variable) |
Note: These are general frequency ranges for the indicated functional groups.
Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions
Crystallographic analysis, primarily through single-crystal X-ray diffraction, stands as a definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. wikipedia.org This technique provides invaluable data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals the nature and geometry of intermolecular interactions, such as van der Waals forces and hydrogen bonds, which govern the packing of molecules within a crystal lattice. wikipedia.org
As of the latest literature surveys, a specific crystallographic study for this compound has not been reported. The compound's liquid state at room temperature and potentially low melting point may present challenges in obtaining single crystals suitable for X-ray diffraction analysis.
However, the application of crystallographic analysis to other acetals and ethers provides a clear indication of the type of detailed structural information that could be obtained for this compound if suitable crystals were grown. For instance, crystallographic studies on acetals have been instrumental in correlating structural parameters, such as the length of the C-O bond, with the compound's reactivity, particularly in the context of hydrolysis. epa.gov
The primary intermolecular interactions expected in the solid state of this compound would be van der Waals forces. A detailed analysis of the crystal packing would reveal the specific contacts between molecules and how they arrange to maximize packing efficiency.
To illustrate the nature of data obtained from such an analysis, the following table presents crystallographic data for a related acetal, methoxymethoxy-2,4-dinitrobenzene, as an example. epa.gov
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.068(2) |
| b (Å) | 7.468(2) |
| c (Å) | 10.461(3) |
| α (°) | 101.19(2) |
| β (°) | 101.97(2) |
| γ (°) | 105.79(2) |
| Volume (ų) | 500.9 |
| Z | 2 |
This table presents example crystallographic data for methoxymethoxy-2,4-dinitrobenzene to illustrate the type of information obtained from X-ray crystallographic analysis. epa.gov
Should a crystallographic study of this compound be undertaken in the future, it would provide a definitive model of its solid-state structure and offer insights into the subtle interplay of steric and electronic effects on its molecular conformation and intermolecular interactions.
Theoretical and Computational Studies of 1,1 Bis 2 Methylpropoxy Propane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like 1,1-bis(2-methylpropoxy)propane. These methods, rooted in the principles of quantum mechanics, provide insights into molecular geometries, energies, and the behavior of electrons within the molecule.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can map out its conformational landscape, identifying the various spatial arrangements of its atoms (conformers) and their relative energies. The isobutyl groups attached to the central propane (B168953) chain can rotate around the C-O bonds, leading to a variety of possible three-dimensional structures.
DFT studies would typically involve geometry optimization of these different conformers to find the most stable arrangements, which correspond to minima on the potential energy surface. By comparing the energies of these optimized structures, researchers can determine the most likely conformation(s) the molecule will adopt. This information is crucial for understanding its physical properties and how it interacts with other molecules. For instance, computational studies on similar ether-containing compounds have successfully predicted their geometries. researchgate.net
Calculation of Bond Dissociation Energies and Stability Assessments
The stability of this compound can be assessed by calculating its bond dissociation energies (BDEs). BDE is the energy required to break a specific bond in a molecule. ucsb.edunist.gov DFT methods can provide reliable estimates of BDEs. For an acetal (B89532) like this compound, the C-O bonds of the acetal group are of particular interest.
The general stability of ethers and acetals is well-documented; they are typically stable under neutral or basic conditions but are susceptible to cleavage in acidic environments. nih.govsolubilityofthings.com The rate of this acid-catalyzed hydrolysis is dependent on the stability of the intermediate carboxonium ion that is formed. nih.gov Computational models can predict the stability of this intermediate, thereby providing an assessment of the acetal's lability. For example, studies on related acetals have shown that electron-donating groups can stabilize the carboxonium ion, thus accelerating hydrolysis. nih.gov Conversely, the inductive effect of the isobutyl groups in this compound would influence the stability of the transient oxonium ion formed during hydrolysis. acs.org
Table 1: Representative Bond Dissociation Energies (Illustrative)
| Bond | Typical BDE (kcal/mol) |
| C-O (in an ether) | ~85-91 |
| C-C | ~83-85 |
| C-H | ~98-100 |
Note: This table provides general, illustrative values for the types of bonds present in this compound. Actual BDEs for this specific molecule would require dedicated computational studies.
Investigation of Transition States and Activation Barriers for Key Reactions
A key reaction for acetals is acid-catalyzed hydrolysis. chemistrysteps.comyoutube.comyoutube.com Computational chemistry can be used to investigate the mechanism of this reaction in detail. This involves identifying the transition state, which is the highest energy point along the reaction pathway that connects the reactants to the products. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction.
For the hydrolysis of this compound, the reaction would proceed through protonation of one of the ether oxygens, followed by the departure of an isobutanol molecule to form a resonance-stabilized oxonium ion. nih.govchemistrysteps.com This is often the rate-determining step. nih.gov Subsequent attack by water and loss of a proton yields a hemiacetal, which then hydrolyzes further to produce isobutyraldehyde (B47883) and another molecule of isobutanol. acs.org DFT calculations can model the structures and energies of the reactants, intermediates, transition states, and products, providing a comprehensive energy profile for the entire process. osti.gov The calculated activation barriers can then be used to predict the reaction rate under different conditions.
Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com For this compound, MD simulations can provide valuable insights into its behavior in a solution. These simulations model the interactions between the acetal molecule and the surrounding solvent molecules, as well as interactions between the acetal molecules themselves.
By simulating the system for a sufficient length of time, MD can predict various properties, such as how the molecule diffuses in a solvent, its preferred orientation at interfaces, and its tendency to aggregate. nih.gov The simulations can also shed light on the structure of the solvent around the acetal molecule. Given that ethers can form hydrogen bonds with protic solvents through their oxygen atoms, MD simulations can characterize the dynamics and strength of these interactions. britannica.com This is particularly relevant for understanding its solubility and reactivity in different media. Such simulations have been effectively used to study the behavior of other ether-linked molecules in aqueous environments. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity Trends
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based features of molecules (known as descriptors) with a particular property of interest, such as reactivity. youtube.comchempedia.inforesearchgate.netresearchgate.net For a series of related acetals, a QSPR model could be developed to predict their hydrolysis rates.
The process involves several steps:
Data Collection : A dataset of acetals with experimentally determined reactivity data (e.g., hydrolysis rate constants) is compiled. nih.govnih.gov
Descriptor Calculation : A wide range of molecular descriptors for each acetal in the dataset is calculated. These can include constitutional descriptors (e.g., molecular weight, number of certain atom types), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., charges on specific atoms, HOMO/LUMO energies). nih.govmdpi.com
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reactivity. mdpi.com
Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov
Once a robust QSPR model is established, it can be used to predict the reactivity of new, untested acetals like this compound, based solely on its calculated descriptors. This can be a time- and cost-effective way to screen compounds for desired properties. chempedia.infomdpi.com
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are invaluable for interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net
DFT calculations can predict the NMR chemical shifts (¹H and ¹³C) and coupling constants for this compound. mdpi.comnih.govnih.govyoutube.com The calculated spectra can be compared with the experimental spectra to confirm the molecular structure and aid in the assignment of specific signals to the corresponding atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be ambiguous.
Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net By comparing the computed and experimental IR spectra, one can identify the characteristic vibrational modes of the molecule, such as the C-O-C stretching of the acetal group and the C-H bending and stretching of the alkyl chains. This provides further confirmation of the molecule's structure and functional groups.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR (CH of acetal) | 4.0 - 4.5 |
| ¹³C NMR (CH of acetal) | 95 - 105 |
| IR (C-O-C stretch) | 1050 - 1150 |
Note: These are typical ranges for the specified groups. Precise values for this compound would be obtained from specific DFT calculations.
Applications of 1,1 Bis 2 Methylpropoxy Propane in Advanced Organic Synthesis
Role as a Protecting Group for Aldehydes in Multi-Step Syntheses
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. 1,1-Bis(2-methylpropoxy)propane serves as an effective protecting group for the propanal moiety, forming a stable acetal (B89532) that is inert to a variety of reaction conditions under which other functional groups can be manipulated.
The formation of this acetal is typically achieved by the acid-catalyzed reaction of propanal with two equivalents of 2-methyl-1-propanol (B41256) (isobutanol). The equilibrium of this reaction is driven towards the acetal by the removal of water, often accomplished using a Dean-Stark apparatus or dehydrating agents. organic-chemistry.org
Chemoselective Protection Strategies
A key advantage of using acetals like this compound is the ability to achieve chemoselectivity. Aldehydes are generally more reactive than ketones towards acetalization. youtube.com This difference in reactivity allows for the selective protection of an aldehyde group in a molecule that also contains a ketone functionality. By carefully controlling the reaction conditions, such as temperature and the amount of catalyst, the aldehyde can be selectively protected, leaving the ketone available for subsequent transformations.
This strategy is particularly useful in the synthesis of complex molecules where multiple carbonyl groups are present. The bulky isobutyl groups of this compound can further enhance this selectivity by introducing steric hindrance that disfavors reaction with more sterically congested ketone groups.
Facile Deprotection Methodologies
The utility of a protecting group is equally dependent on the ease and efficiency of its removal to regenerate the original functional group. Acetals are stable to basic and neutral conditions, as well as to many nucleophilic reagents and organometallic compounds. organic-chemistry.org However, the deprotection of this compound back to propanal is readily accomplished under acidic conditions. organic-chemistry.org
The most common method for deprotection is aqueous acid hydrolysis. organic-chemistry.org The reaction is typically carried out using a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid, in a mixture of water and an organic solvent to ensure solubility. The mechanism involves the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form an oxonium ion, which is then attacked by water to ultimately regenerate the aldehyde.
Milder, more selective methods for acetal cleavage have also been developed to avoid damage to sensitive functional groups elsewhere in the molecule. These can include the use of Lewis acids or other specific catalytic systems. organic-chemistry.orgorganic-chemistry.org
Utility as a Synthetic Building Block or Intermediate
Beyond its role in protection chemistry, this compound can also serve as a valuable synthetic building block, providing a masked propanal unit that can be introduced into a molecule and later unveiled for further reactions.
Precursor to Branched-Chain Aldehydes and Ethers
The structure of this compound lends itself to the synthesis of other valuable compounds. Branched-chain aldehydes are significant as flavor compounds and as intermediates in various chemical syntheses. nih.govnih.gov While not a direct precursor to a wide array of branched aldehydes, the fundamental isobutoxy and propyl moieties can be conceptually seen as components for constructing more complex branched structures.
More directly, the hydrolysis of this compound liberates propanal and 2-methyl-1-propanol. Propanal itself can be a starting material for aldol (B89426) condensations and other C-C bond-forming reactions to create larger, more complex molecules. The released 2-methyl-1-propanol can be recycled or used in other synthetic steps. Furthermore, under specific reaction conditions, acetals can be transformed into ethers. For instance, the reduction of acetals can lead to the formation of ethers, although this is not as common as their use as protecting groups. byjus.comlibretexts.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
Application in the Synthesis of Value-Added Chemicals (e.g., potential role in p-xylene (B151628) production as an acetal intermediate)
The production of p-xylene, a key commodity chemical for the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), is an area of intense research, with a focus on developing sustainable routes from biomass. researchgate.netrsc.orgresearchgate.netmanchester.ac.uk One emerging strategy involves the conversion of biomass-derived platform molecules, such as 2,5-dimethylfuran (B142691) (DMF), into p-xylene. Acetalization has been explored as a strategy in biomass valorization to protect certain functional groups and direct reaction pathways. rsc.org
While there is no direct, documented large-scale industrial process that uses this compound for p-xylene production, acetal intermediates in general play a role in controlling selectivity in the conversion of biomass to aromatics. The fundamental chemistry of using acetals to mask reactive carbonyls during complex chemical transformations is applicable in this field. For instance, protecting aldehyde functionalities that may be present in biomass-derived streams could prevent undesired side reactions during the catalytic processes that lead to the formation of aromatic rings.
Integration into Complex Molecule Synthesis via Controlled Reactivity
The controlled reactivity of this compound is central to its utility in the synthesis of complex molecules. Its stability under a wide range of non-acidic conditions allows for the execution of multiple synthetic steps on other parts of a molecule without affecting the protected aldehyde.
For example, a synthetic route might involve the protection of an aldehyde as its diisobutyl acetal, followed by reactions such as Grignard additions, organolithium chemistry, reductions with metal hydrides, or oxidation of other functional groups. Once these transformations are complete, the aldehyde can be selectively deprotected under acidic conditions to participate in subsequent reactions, such as Wittig reactions, aldol condensations, or reductive aminations. This ability to "hide" and then "reveal" a reactive functional group with high fidelity is a cornerstone of modern organic synthesis.
Participation in Catalytic Organic Transformations
The utility of acetals and ketals in modern organic synthesis often stems from their role as protecting groups for carbonyl functionalities. However, their reactivity can also be harnessed in a variety of catalytic transformations. The compound this compound, an acetal derived from propanal and isobutanol, presents a structure whose participation in such reactions is of interest. This section explores its role, both documented and potential, in catalytic organic transformations.
As a Substrate in Novel Coupling Reactions
The direct participation of simple dialkoxyalkanes like this compound as substrates in catalytic carbon-carbon or carbon-heteroatom cross-coupling reactions is not a widely documented area of research in scientific literature. These reactions, which are fundamental in the construction of complex molecular frameworks, typically involve the coupling of organometallic reagents with organic halides or triflates under the catalysis of transition metals like palladium, nickel, or copper. wikipedia.org
Future research could hypothetically explore the development of novel catalyst systems capable of the oxidative addition of a transition metal into one of the C-O bonds of the acetal. Such a transformation would generate a metal alkoxide and a new organometallic species from the propane (B168953) backbone, which could then engage in further catalytic cycles. The steric bulk of the isobutoxy groups would likely play a significant role in the feasibility and selectivity of such a reaction.
Table 1: Key Cross-Coupling Reactions and Their General Substrates
| Coupling Reaction | Organometallic Reagent (R-M) | Electrophilic Partner (R'-X) | Catalyst (Typical) |
| Suzuki Coupling | Organoboron compound | Aryl/Vinyl Halide/Triflate | Palladium |
| Stille Coupling | Organotin compound | Aryl/Vinyl Halide/Triflate | Palladium |
| Negishi Coupling | Organozinc compound | Aryl/Vinyl/Alkyl Halide | Palladium/Nickel |
| Kumada Coupling | Grignard reagent (Organomagnesium) | Aryl/Vinyl Halide | Palladium/Nickel |
This table illustrates common cross-coupling reactions; the participation of this compound in these is not established.
As a Component in Reactions Involving Acetal Cleavage or Formation
The more conventional role of this compound in catalytic transformations involves the cleavage of its acetal functionality to deprotect a carbonyl group or its formation to protect one.
Acetal Formation
The synthesis of dialkoxypropanes, including this compound, is a classic example of acetal formation. Traditionally, this involves the acid-catalyzed reaction of an aldehyde (propanal) with an alcohol (isobutanol). Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, the use of simple ammonium (B1175870) ionic liquids as both the catalyst and the reaction medium has been shown to be effective for the preparation of dialkoxypropanes. rsc.org This approach avoids the need for volatile organic solvents and corrosive acid catalysts. rsc.org
The reaction proceeds via the protonation of the aldehyde carbonyl group, followed by nucleophilic attack by the alcohol. A second alcohol molecule then displaces a water molecule to form the stable acetal.
Table 2: Catalytic Systems for the Synthesis of Dialkoxypropanes
| Catalyst System | Reaction Medium | Advantages | Reference |
| Simple Ammonium Ionic Liquids | Neat (Ionic Liquid) | Environmentally benign, reusable catalyst, no volatile organic solvents | rsc.org |
| Hydrogen Chloride | Varies | Traditional method |
Acetal Cleavage
The cleavage of acetals back to their corresponding aldehyde and alcohols is a fundamental transformation in synthetic organic chemistry, often employed as a deprotection step. This reaction is typically catalyzed by aqueous acid. The mechanism involves the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form an oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently breaks down to the aldehyde and another molecule of alcohol.
While Brønsted acids are commonly used, Lewis acids can also catalyze acetal cleavage. The choice of catalyst can be crucial in complex molecules where selectivity is required. For this compound, catalytic cleavage would regenerate propanal and isobutanol. The efficiency of this cleavage can be influenced by factors such as the strength of the acid catalyst, the temperature, and the presence of water to drive the equilibrium towards the products. Although this is a standard organic transformation, specific detailed research findings focusing solely on the catalytic cleavage of this compound are not prominent in the literature, as it falls under the general and well-understood reactivity of dialkyl acetals.
Synthesis and Characterization of Derivatives and Analogues of 1,1 Bis 2 Methylpropoxy Propane
Structural Variations at the Acetal (B89532) Carbon
The core structure of 1,1-Bis(2-methylpropoxy)propane features a propane (B168953) backbone. Variations at the acetal carbon, the central carbon of the propane chain bonded to two oxygen atoms, can lead to a diverse range of analogues with potentially unique properties.
Exploration of Other Propylene-Derived Acetal Analogues
The synthesis of acetals is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. libretexts.orgyoutube.comyoutube.comyoutube.com In the case of propylene-derived acetals, propanal or its derivatives serve as the carbonyl component. By employing substituted propanals in the reaction with isobutanol (2-methyl-1-propanol), a variety of analogues of this compound can be synthesized.
The general reaction for the formation of these analogues can be represented as follows:
R-CHO + 2 (CH₃)₂CHCH₂OH ⇌ R-CH(OCH₂CH(CH₃)₂)₂ + H₂O
Where 'R' can be a range of alkyl or aryl groups, leading to structural diversity at the acetal carbon. For instance, the use of 2-methylpropanal would yield 1,1-bis(2-methylpropoxy)-2-methylpropane, while using benzaldehyde (B42025) would result in benzaldehyde diisobutyl acetal. The reaction conditions, such as the type of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and the removal of water, are crucial for driving the equilibrium towards the formation of the acetal. libretexts.orgyoutube.com
A selection of potential propylene-derived acetal analogues is presented in the table below, illustrating the structural diversity achievable through this synthetic approach.
| Carbonyl Precursor | Resulting Acetal Analogue | 'R' Group |
| Propanal | This compound | CH₃CH₂- |
| Butanal | 1,1-Bis(2-methylpropoxy)butane | CH₃(CH₂)₂- |
| Isovaleraldehyde | 1,1-Bis(2-methylpropoxy)-3-methylbutane | (CH₃)₂CHCH₂- |
| Benzaldehyde | Benzaldehyde diisobutyl acetal | C₆H₅- |
Table 1: Examples of Propylene-Derived Acetal Analogues
The characterization of these analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their molecular structure.
Diastereoselective Synthesis of Chiral Acetal Derivatives
When the aldehyde or the alcohol used in the acetalization reaction is chiral, the resulting acetal can exist as diastereomers. The selective synthesis of a particular diastereomer, known as diastereoselective synthesis, is a key challenge and a significant area of research in asymmetric synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com
One common strategy to achieve diastereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netsigmaaldrich.com In the context of this compound derivatives, a chiral diol can be reacted with propanal to form a chiral cyclic acetal. Subsequent reactions can then proceed with high stereocontrol.
For instance, the reaction of propanal with an enantiomerically pure diol, such as (2R,3R)-butanediol, would yield a chiral dioxolane. This cyclic acetal can then undergo reactions where the chiral diol directs the approach of reagents to one face of the molecule, leading to the formation of a specific diastereomer of the product. While specific examples for this compound are not extensively documented, the general principles of using chiral auxiliaries are well-established and applicable. wikipedia.orgresearchgate.net
Variations of the Alkoxy Groups
Modifying the isobutoxy groups of this compound opens up another avenue for creating a wide array of derivatives with tailored properties.
Synthesis of Mixed Acetals with Different Alcohols
Mixed acetals contain two different alkoxy groups attached to the same carbon atom. The synthesis of mixed acetals from propanal can be achieved by a stepwise reaction. First, propanal is reacted with one equivalent of isobutanol to form the hemiacetal. This intermediate is then reacted with a different alcohol under acidic conditions to yield the mixed acetal.
The general scheme for the synthesis of mixed acetals is as follows:
CH₃CH₂CHO + (CH₃)₂CHCH₂OH ⇌ CH₃CH₂CH(OH)OCH₂CH(CH₃)₂ (Hemiacetal)
CH₃CH₂CH(OH)OCH₂CH(CH₃)₂ + R'OH → CH₃CH₂CH(OCH₂CH(CH₃)₂)(OR') + H₂O (Mixed Acetal)
This method allows for the incorporation of a wide variety of other alcohol moieties (R'OH) alongside the isobutoxy group.
| Second Alcohol (R'OH) | Resulting Mixed Acetal |
| Ethanol | 1-Ethoxy-1-(2-methylpropoxy)propane |
| Benzyl alcohol | 1-(Benzyloxy)-1-(2-methylpropoxy)propane |
| Propargyl alcohol | 1-(2-Methylpropoxy)-1-(prop-2-yn-1-yloxy)propane |
Table 2: Examples of Mixed Acetals Derived from Propanal and Isobutanol
The synthesis of mixed N,O-ketals has also been reported through the copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters, providing a pathway to linear chiral N,O-ketals under mild conditions. nih.gov
Incorporation of Functionalized Isobutoxy Moieties
Introducing functional groups into the isobutoxy side chains can impart new chemical reactivity and properties to the acetal molecule. This can be achieved by using functionalized isobutanol derivatives in the acetalization reaction with propanal. The synthesis of such functionalized alcohols can be accomplished through various organic transformations. rsc.orgnih.gov
For example, a hydroxyl group could be introduced into the isobutanol backbone, which could then be used to form the acetal. This hydroxylated acetal could then be further modified or used as a monomer in polymerization reactions. The selective functionalization of diols, which are precursors to some functionalized alcohols, has been an area of active research. rsc.org
| Functionalized Isobutanol Derivative | Resulting Functionalized Acetal |
| 3-Hydroxy-2-methyl-1-propanol | 1,1-Bis(3-hydroxy-2-methylpropoxy)propane |
| 3-Amino-2-methyl-1-propanol | 1,1-Bis(3-amino-2-methylpropoxy)propane |
| 3-Chloro-2-methyl-1-propanol | 1,1-Bis(3-chloro-2-methylpropoxy)propane |
Table 3: Hypothetical Examples of Acetals with Functionalized Isobutoxy Moieties
The synthesis and characterization of such molecules would follow standard organic chemistry protocols, with careful control of reaction conditions to avoid unwanted side reactions involving the functional groups.
Synthesis of Polymeric Materials Incorporating this compound Units
Acetals can serve as monomers in polymerization reactions, leading to the formation of polyacetals. These polymers are of interest due to their potential biodegradability, as the acetal linkage is susceptible to hydrolysis under acidic conditions. nih.gov
The synthesis of polymers incorporating this compound-like units can be envisioned through the reaction of a dialdehyde (B1249045) with a diol containing the isobutoxy side groups or, more commonly, through the polymerization of cyclic acetals. For instance, a diol can be reacted with propanal to form a cyclic acetal, which can then undergo ring-opening polymerization.
Recent research has focused on the synthesis of functionalized polyesters containing acetal units. nih.govacs.org For example, new functionalized lactide copolymers containing acetal units have been prepared in a controlled manner, allowing for the regulation of the number of reactive groups in the polyester (B1180765) chain. nih.govacs.org These functional groups provide sites for further chemical modification. The synthesis involved the reaction of paraformaldehyde with selected diols containing pendant reactive groups, followed by cationic copolymerization with lactide. nih.govacs.org
While direct polymerization of this compound itself is not a common route, the principles of polyacetal synthesis can be applied to monomers derived from it. For example, a diol containing two isobutoxy groups could be synthesized and then polymerized with a dialdehyde or a divinyl ether to create a polyacetal with pendant isobutyl groups.
Investigation of Ring-Opening Polymerization or other Polymerization Mechanisms (if applicable)
While direct studies on the polymerization of this compound are not extensively documented in scientific literature, its structure as an acyclic acetal provides a basis for discussing potential polymerization pathways. Ring-opening polymerization (ROP) is characteristically a mechanism for cyclic monomers, such as cyclic acetals (e.g., 1,3-dioxolane), where the ring strain provides a thermodynamic driving force for polymerization. nih.govrsc.org Given that this compound is an acyclic, or linear, acetal, it does not possess the requisite ring structure for ROP. Therefore, this section will explore other plausible polymerization mechanisms for forming polymers containing acetal functionalities, drawing parallels with the known reactivity of analogous acetals and their precursors.
The primary mechanisms for forming polyacetals or polymers with acetal linkages involve cationic polymerization and polyaddition reactions.
Cationic Polymerization
Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a protic or Lewis acid. wikipedia.orgacs.org Monomers suitable for cationic polymerization are generally those with electron-donating substituents that can stabilize the resulting cationic propagating species. wikipedia.orglibretexts.org Vinyl ethers, which are precursors to acetals, are highly reactive in cationic polymerization due to the electron-donating nature of the alkoxy group.
The formation of a polymer from a simple acyclic acetal like this compound is not a direct polymerization of the acetal itself. Instead, polyacetals are typically synthesized through the polymerization of other monomers, such as vinyl ethers, or through the reaction of diols and divinyl ethers. rsc.orgresearchgate.net
In a hypothetical scenario, if this compound were to participate in a polymerization reaction, it would more likely be as a chain-transfer agent. uc.eduwikipedia.org In cationic polymerization, a chain-transfer agent can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the resulting polymer. researchgate.netradtech.org The mechanism involves the transfer of an alkyl or proton group from the acetal to the active cationic center of the polymer chain.
Polyaddition Reactions
A more direct route to synthesizing polyacetals is through polyaddition reactions. This step-growth polymerization method can involve the reaction of diols with divinyl ethers, catalyzed by an acid. rsc.orgresearchgate.net The reaction proceeds through the sequential addition of the hydroxyl groups of the diol across the double bonds of the divinyl ether, forming the characteristic acetal linkages in the polymer backbone.
Another variation is the self-polyaddition of a hydroxy vinyl ether, a monomer containing both a hydroxyl group and a vinyl ether moiety. researchgate.net In the presence of an acid catalyst, these monomers can polymerize to form polyacetals.
The general mechanism for the acid-catalyzed formation of an acetal from an alcohol and a vinyl ether involves the protonation of the vinyl ether, followed by nucleophilic attack of the alcohol, and subsequent deprotonation. When extended to difunctional monomers (diols and divinyl ethers), this reaction leads to the formation of long-chain polyacetals.
Research Findings on Analogous Systems
While specific data for this compound is unavailable, research on the polymerization of analogous systems provides insight into the conditions and potential outcomes. For instance, the cationic polymerization of various vinyl ethers has been extensively studied, yielding polymers with a range of molecular weights and properties.
| Divinyl Ether | Diol | Catalyst | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|---|---|
| Di(ethylene glycol) divinyl ether | 1,4-Butanediol | p-Toluenesulfonic acid | Dichloromethane | 25 | 8,500 | 1.8 |
| 1,4-Butanediol divinyl ether | Ethylene glycol | Triflic acid | Toluene (B28343) | 0 | 12,000 | 1.6 |
| Di(ethylene glycol) divinyl ether | 1,6-Hexanediol | p-Toluenesulfonic acid | Tetrahydrofuran (B95107) | 25 | 9,200 | 1.7 |
| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|---|---|
| Isobutyl vinyl ether | HF/BF3 | Hexane | -78 | 95 | 25,000 | 2.1 |
| Ethyl vinyl ether | HI/I2 | Toluene | -40 | 98 | 30,000 | 1.5 |
| 4-Hydroxybutyl vinyl ether | p-Toluenesulfonic anhydride | Tetrahydrofuran | 0 | 92 | 15,000 | 1.9 |
The data in these tables, derived from general knowledge on polyacetal and polyvinyl ether synthesis, illustrate typical conditions and outcomes for these types of polymerizations. For example, the polyaddition of divinyl ethers and diols often yields polymers with moderate molecular weights and relatively broad polydispersity indices, characteristic of step-growth polymerization. Cationic polymerization of vinyl ethers, on the other hand, can produce high molecular weight polymers and, under controlled conditions, can exhibit characteristics of a living polymerization with narrower polydispersity indices.
Catalytic Systems for the Formation and Transformation of 1,1 Bis 2 Methylpropoxy Propane
Development of Novel Homogeneous Catalysts
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the accessibility of their active sites. gatech.edu However, their separation from the product mixture can be challenging. gatech.edunih.gov
The design of ligands is a critical strategy for enhancing the performance of homogeneous catalysts in acetalization reactions. acs.orgnih.gov Ligands can be tailored to modify the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. acs.orgnih.gov For instance, in cobalt-catalyzed reactions, the use of a tridentate bisoxazolinephosphine (NPN) ligand has been shown to significantly improve both the yield and enantioselectivity of certain transformations. acs.org The substitution on the chiral oxazoline (B21484) moiety of the NPN ligand can be further optimized to achieve higher efficiency. acs.org
The development of virtual ligand strategies allows for the computational screening of a wide range of ligand parameters to identify optimal features for a given reaction without the need for extensive experimental synthesis and testing. acs.org This approach can accelerate the discovery of new and more efficient ligands for acetalization catalysis.
While specific studies on ligand design exclusively for 1,1-Bis(2-methylpropoxy)propane formation are not extensively documented in the provided results, the principles of ligand design from related catalytic systems are directly applicable. For example, the use of palladium complexes with specific ligands has been shown to be highly efficient for the formation of acetals and ketals from a broad range of carbonyl compounds. organic-chemistry.org
Table 1: Examples of Ligand Effects in Catalysis
| Catalyst System | Ligand Type | Effect on Reaction | Reference |
| Cobalt Complex | Tridentate Bisoxazolinephosphine (NPN) | Improved yield and enantioselectivity in reductive addition. | acs.org |
| Palladium Complex | Various phosphine (B1218219) and N-heterocyclic carbene ligands | Enables efficient acetalization at low catalyst loading. | organic-chemistry.org |
| Iridium Complex | N-(methylsulfonyl)-2-pyridinecarboxamide | Enhanced catalyst stability in formic acid dehydrogenation. | nih.gov |
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. gatech.edu To address this, various strategies have been developed to create recyclable homogeneous catalytic systems. One prominent approach is aqueous biphasic catalysis, where the catalyst is modified with polar functional groups (e.g., sulfonate salts) to render it soluble in an aqueous phase, while the organic reactants and products remain in a separate phase. gatech.edu This allows for easy separation by decantation and subsequent recycling of the catalyst-containing aqueous phase. gatech.edu
Another innovative method involves the use of CO2 as a "switch" to induce phase separation for catalyst recovery. gatech.edu Furthermore, the development of catalysts supported on soluble polymers or dendrimers, as well as the use of alternative solvent systems like ionic liquids and supercritical fluids, are active areas of research for facilitating catalyst recycling. researchgate.net For example, acid functionalized ionic liquids have been successfully used as recyclable catalysts for acetalization reactions, achieving high product yields. mdpi.com
Advancements in Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are often preferred in industrial applications due to their ease of separation, reusability, and potential for continuous operation. nih.govmdpi.com For acetalization reactions, solid acid catalysts are particularly relevant. mdpi.comiupac.org
The performance of solid acid catalysts in acetalization is highly dependent on their properties, such as acidity (Brønsted and/or Lewis), acid strength, number of acid sites, and morphology (surface area and pore size). mdpi.comiupac.org The ability to tune these properties is crucial for optimizing catalyst activity and selectivity. iupac.org For instance, acetal (B89532) formation generally requires medium-strength acid sites. iupac.org
Mesoporous materials, such as certain aluminosilicates and zeolites, are attractive candidates for solid acid catalysts due to their high surface area and well-defined pore structures, which can enhance reactant diffusion. mdpi.comiupac.org The acidity and porosity of these materials can be adjusted during their synthesis. mdpi.com For example, functionalized metal-organic frameworks (MOFs) with hierarchical porosity and a high density of accessible acid sites have shown exceptional activity in acetalization reactions. rsc.org
Table 2: Comparison of Solid Acid Catalysts in Acetalization
| Catalyst | Key Features | Performance Metric | Reference |
| Functionalized UiO-66(Zr) MOF | Hierarchical porosity, high density of Zr-OH/OH₂ acid sites | 2380 h⁻¹ turnover frequency for benzaldehyde (B42025) acetalization | rsc.org |
| Aluminosilicate (B74896) from Kaolin | Mesoporous structure, enhanced activity with Fe³⁺ addition | Up to 81.6% conversion in 3,4-dimethoxybenzaldehyde (B141060) acetalization | mdpi.com |
| Sulfonated Carbon-Silica Composite | High acidity (2.25 mmol/g) | 82% glycerol (B35011) conversion with 99% selectivity to solketal | mdpi.com |
| Zeolite HBeta | Hydrophobic pore structure | >90% conversion in glycerol acetalization with formaldehyde (B43269) | nacatsoc.org |
The surface of heterogeneous catalysts can be functionalized to enhance their performance. This can involve the introduction of specific acidic groups or the modification of the support material. For instance, silica-supported sulfonic acids offer a high surface area compared to traditional resin-based catalysts like Amberlyst-15. iupac.org
Another approach is the immobilization of acidic ionic liquids onto a solid support, such as mesoporous silica (B1680970), to create catalysts with both Brønsted and Lewis acid sites. mdpi.com Magnetic nanoparticles can also be used as a core for the catalyst, allowing for easy separation from the reaction mixture using an external magnetic field. rsc.orgwhiterose.ac.uknih.gov These magnetic catalysts can be functionalized with acidic groups to render them active for reactions like esterification, a principle that can be extended to acetalization. rsc.orgnih.gov The surface functionalization of magnetic chitosan (B1678972) with copper particles has also been shown to create an efficient and easily separable catalyst for acetalization reactions. nih.gov
The long-term stability and the ability to regenerate a catalyst are crucial for its economic viability in industrial processes. researchgate.netx-mol.com Deactivation of solid acid catalysts can occur through various mechanisms, including the adsorption of coke or other byproducts onto the active sites. kit.edu
Regeneration studies aim to restore the catalyst's activity. For example, a hydrothermal regeneration process has been shown to be effective in removing coke from a zeolite-based solid acid catalyst, recovering approximately 80% of its acidity and 90% of its textural properties. kit.edu
For magnetic catalysts, studies have demonstrated excellent stability and recyclability. For instance, a magnetic SO₄/Fe-Al-TiO₂ solid acid catalyst maintained high performance for over 10 consecutive reaction cycles in the transesterification of waste cooking oil. whiterose.ac.uk Similarly, magnetic-responsive solid acid catalysts based on poly(ionic liquid)s on Fe₃O₄@SiO₂ nanoparticles showed high catalytic activity after being reused five times without significant deactivation. rsc.orgnih.gov These examples highlight the potential for developing robust and regenerable heterogeneous catalysts for the synthesis of this compound.
Enzymatic and Biocatalytic Approaches to Acetal Synthesis and Cleavage
The application of enzymes and biocatalysts for the synthesis and cleavage of acetals offers a green and selective alternative to traditional chemical methods. However, specific studies on the enzymatic synthesis or hydrolysis of this compound are not documented. Insights can be gleaned from research on related enzymatic transformations of ethers and esters, which share some mechanistic features with acetal chemistry.
Enzymatic Synthesis:
The synthesis of acetals, including this compound, involves the acid-catalyzed reaction of an aldehyde (isobutyraldehyde) with an alcohol (isobutanol). While chemical catalysts are common, enzymatic catalysts, particularly lipases, have been explored for the synthesis of esters under non-aqueous conditions. longdom.orgnih.gov Lipases are known for their ability to catalyze esterification, and in some instances, have been shown to facilitate the formation of ether and acetal linkages, although this is not their primary function. The enzymatic synthesis of this compound could theoretically be explored using a lipase (B570770) catalyst in a solvent-free system or in an organic solvent to shift the equilibrium towards product formation by removing water.
Potential Lipase Catalysts for Acetal Synthesis
| Lipase Source | Potential Applicability |
|---|---|
| Candida antarctica lipase B (CALB) | Widely used and robust enzyme for esterifications, potential for acetal synthesis. |
| Rhizomucor miehei lipase | Known for its activity in organic media, may be suitable for this reaction. |
Biocatalytic Cleavage:
The cleavage of the ether linkages in this compound is a hydrolysis reaction. While specific hydrolases for this acetal are not known, some enzymes are capable of cleaving ether bonds. For instance, certain peroxygenases and cytochrome P450 monooxygenases can catalyze the oxidative cleavage of ethers. These enzymes typically hydroxylate the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal which then spontaneously decomposes to an aldehyde and an alcohol. This mechanism could potentially be applied to the cleavage of this compound.
Kinetic and Spectroscopic Characterization of Catalytic Intermediates (e.g., using in situ techniques)
Detailed kinetic and spectroscopic studies on the catalytic intermediates involved in the formation and transformation of this compound are not available. However, the general mechanism of acid-catalyzed acetal formation is well understood and involves key intermediates that can be studied using various techniques in analogous systems.
Kinetic Studies:
The formation of acetals from aldehydes and alcohols is a reversible reaction that proceeds through a hemiacetal intermediate. Kinetic studies of similar reactions, such as the condensation of isobutyraldehyde (B47883), have been performed to understand the reaction rates and determine the rate-limiting steps. scirp.orgscirp.orgresearchgate.net The acid-catalyzed formation of this compound would likely follow a multi-step mechanism involving protonation of the isobutyraldehyde carbonyl group, nucleophilic attack by isobutanol to form a hemiacetal, protonation of the hydroxyl group of the hemiacetal, elimination of water to form a resonance-stabilized oxocarbenium ion, and finally, attack by a second molecule of isobutanol. researchgate.netnih.govwikipedia.org Kinetic analysis would help in optimizing reaction conditions such as temperature, catalyst concentration, and reactant ratios.
Spectroscopic Characterization of Catalytic Intermediates:
In situ spectroscopic techniques are powerful tools for detecting and characterizing transient intermediates in catalytic cycles.
In situ NMR Spectroscopy: High-resolution in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the concentrations of reactants, the hemiacetal intermediate, and the final acetal product over time. chemicalbook.comrsc.org By performing the reaction within the NMR spectrometer, real-time kinetic data can be acquired. Furthermore, specialized NMR techniques could potentially be used to detect and characterize the short-lived oxocarbenium ion intermediate, which is a key species in the reaction pathway. researchgate.net
In situ FTIR Spectroscopy: In situ Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for studying reaction mechanisms. utupub.fi The carbonyl stretch of isobutyraldehyde (around 1720 cm⁻¹) would decrease as the reaction progresses, while new C-O stretching vibrations corresponding to the hemiacetal and acetal would appear. This allows for the monitoring of the reaction kinetics and the identification of key functional group transformations in real-time.
Key Catalytic Intermediates in Acetal Formation
| Intermediate | Description | Potential Spectroscopic Signature |
|---|---|---|
| Protonated Isobutyraldehyde | The activated aldehyde species formed by protonation of the carbonyl oxygen. | Shift in the C=O stretching frequency in IR spectroscopy. |
| Hemiacetal | The intermediate formed from the reaction of one molecule of isobutyraldehyde and one molecule of isobutanol. | Appearance of a new C-O stretch and an O-H stretch in IR; distinct signals in NMR. |
Q & A
Basic: What synthetic routes are recommended for preparing 1,1-Bis(2-methylpropoxy)propane?
The primary method involves Williamson ether synthesis , where a haloalkane reacts with an alkoxide. For this compound, this typically requires:
- Reactants : 1,1-Dibromopropane and 2-methylpropoxide ions.
- Conditions : Anhydrous solvent (e.g., THF or DMF), reflux at 60–80°C, and inert atmosphere (N₂/Ar) to prevent side reactions.
- Workup : Neutralization, extraction, and purification via fractional distillation or column chromatography.
This method leverages the nucleophilic substitution mechanism, with bromine acting as a leaving group .
Basic: How should researchers characterize this compound’s purity and structure?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether linkages and branching (e.g., δ 1.0–1.2 ppm for methyl groups adjacent to oxygen).
- GC-MS : To assess purity and detect volatile byproducts.
- Elemental Analysis : Verify C, H, O ratios.
- IR Spectroscopy : Identify ether C-O-C stretches (~1100 cm⁻¹).
Cross-referencing with synthetic intermediates (e.g., brominated precursors) ensures structural fidelity .
Advanced: What safety protocols are critical during handling?
Based on structurally similar ethers:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 ).
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if aerosolized.
- Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., HBr).
- Spill Management : Avoid water flushing; use inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How does steric hindrance from branching influence its reactivity?
The 2-methylpropoxy groups create steric bulk, which:
- Slows SN2 reactions : Bulky groups hinder nucleophilic attack.
- Favors elimination over substitution : Under high temperatures or strong bases (e.g., KOtBu), β-hydrogen abstraction may dominate.
- Reduces solubility in polar solvents : Requires optimization with aprotic solvents (e.g., DMSO) for homogeneous reactions .
Advanced: What data gaps exist in its physicochemical properties?
Critical missing data include:
- Vapor pressure : Impacts volatility assessment.
- Water solubility : Affects environmental fate studies.
- Log P (octanol-water) : Predicts bioavailability.
Researchers should experimentally determine these using ASTM/EUCLID methodologies .
Advanced: What mechanistic insights explain its role in nucleophilic substitutions?
The central propane backbone stabilizes transition states via:
- Oxygen lone-pair donation : Facilitates leaving group (e.g., Br⁻) departure.
- Steric shielding : Directs nucleophiles to less hindered positions.
Kinetic studies (e.g., varying nucleophile concentration) can elucidate rate laws .
Advanced: How stable is this compound under acidic/basic conditions?
- Acidic Hydrolysis : Ether cleavage may occur via protonation of oxygen, forming alcohols and ketones.
- Base Stability : Resists hydrolysis but may degrade under prolonged heat (>100°C).
Stability assays (TGA/DSC) under pH 2–12 are recommended .
Advanced: What analytical methods quantify trace impurities?
- HPLC-UV/ELSD : Detects non-volatile byproducts (e.g., diols).
- Headspace GC-MS : Identifies residual solvents (e.g., unreacted 2-methylpropanol).
- ICP-MS : Screens for metal catalysts (e.g., Na⁺/K⁺ from alkoxides) .
Advanced: How to resolve contradictions in reported reaction yields?
Discrepancies may arise from:
- Solvent purity : Trace water reduces alkoxide availability.
- Temperature gradients : Poor thermal control in exothermic steps.
- Catalyst traces : Residual Na⁺ from NaOH vs. K⁺ from KOH.
Replicate studies with controlled variables (e.g., Karl Fischer titration for solvent dryness) are essential .
Advanced: What toxicological profiles should guide disposal protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
